Isoxazolo[5,4-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H |
InChI Key |
ICYYMNPRYAHKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NOC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazolo 5,4 B Quinoline Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for constructing the isoxazolo[5,4-b]quinoline scaffold have laid the groundwork for more advanced synthetic strategies. These approaches include annulation and cyclization reactions, multicomponent reactions (MCRs), and Ullmann-type couplings.
Annulation and Cyclization Reaction Pathways for this compound Formation
Annulation and cyclization reactions are fundamental to the formation of the fused heterocyclic system of isoxazolo[5,4-b]quinolines. A common strategy involves the construction of the isoxazole (B147169) ring onto a pre-existing quinoline (B57606) core, or vice-versa.
One established method is the cyclization of substituted oximes of quinoline. For instance, the reaction of 2-chloro-3-quinoline-carboxaldehyde with hydroxylamine (B1172632) hydrochloride, followed by cyclization using a mild base like potassium carbonate in dimethylformamide (DMF) at room temperature, yields various this compound derivatives. koreascience.krresearchgate.net This approach is noted for its use of readily available and inexpensive reagents. koreascience.kr
Another pathway involves the reaction of 2-chloro-3-formylquinolines with hydroxylamine hydrochloride. mdpi.com This reaction can be carried out under various conditions, sometimes with the application of microwave irradiation to facilitate the synthesis. mdpi.com
Furthermore, the reaction of isatins with isoxazoles can lead to the formation of this compound scaffolds through a ring-opening and subsequent ring expansion process. researchgate.netrsc.org This can be achieved in a one-pot manner using a catalyst such as p-toluenesulfonic acid. researchgate.netrsc.org The reaction mechanism is interestingly dependent on the nature of the substituent on the isatin (B1672199) ring nitrogen atom. rsc.orgrsc.org
Recent advancements in oxidative annulation strategies have also provided new routes to quinoline synthesis in general, which can be adapted for the formation of fused systems like isoxazolo[5,4-b]quinolines. mdpi.com These methods often involve transition-metal-catalyzed C-H bond activation and photo-induced oxidative cyclization. mdpi.com For example, gold-catalyzed [4+2] annulation of ynamides with anthranils has been shown to produce quinoline-based polyazaheterocycles. rsc.org
Table 1: Examples of Annulation and Cyclization Reactions for this compound Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 2-Chloro-3-quinoline-carboxaldehyde, Hydroxylamine hydrochloride | 1. Sodium acetate, RT, 4-10 min; 2. K₂CO₃, DMF, RT | This compound | Good | koreascience.kr |
| 2-Chloroquinoline-3-carbaldehydes, NH₂OH·HCl | NaOH, Microwave irradiation | This compound derivatives | Good to moderate | jocpr.com |
| Isatins, 6-Amino uracils, Isoxazoles | p-Toluenesulfonic acid, Water | Isoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones | Excellent | researchgate.netrsc.org |
| Isatins, Amino pyrazoles, Isoxazoles | p-Toluenesulfonic acid, Water | Isoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines | Excellent | researchgate.netrsc.org |
Multicomponent Reaction (MCR) Strategies for Complex this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach has been successfully applied to the synthesis of diverse this compound scaffolds. researchgate.net
A notable example is the one-pot, three-component reaction of 3-methyl-7,8-dihydroisoxazolo[5,4-b]quinolin-5(6H)-one, aromatic aldehydes, and malononitrile (B47326) in the presence of a base like piperidine (B6355638) in ethanol (B145695). researchgate.netresearchgate.net This reaction proceeds through a domino Knoevenagel condensation-Michael addition-O-cyclization sequence to afford complex isoxazolo[5,4-b]pyrano[2,3-f]quinoline derivatives in excellent yields and short reaction times. researchgate.net
Another MCR approach involves the reaction of isatins, 6-amino uracils, and isoxazoles. researchgate.netrsc.org This reaction, catalyzed by p-toluenesulfonic acid in water, leads to the regioselective synthesis of novel isoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and isoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines. researchgate.netrsc.org A key feature of this protocol is the cleavage of the isatin C-N bond followed by a ring expansion. rsc.orgrsc.org The reaction pathway is dependent on the substituent on the isatin nitrogen. rsc.orgrsc.org
The reaction between aromatic aldehydes, dimedone, and 3-methylisoxazol-5-amine is another three-component reaction that yields 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones. scispace.com This synthesis can be performed under microwave irradiation. scispace.comresearchgate.net
Table 2: Examples of Multicomponent Reactions for this compound Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Yield | Reference |
| 3-Methyl-7,8-dihydroisoxazolo[5,4-b]quinolin-5(6H)-one | Aromatic aldehydes | Malononitrile | Piperidine/Ethanol | Isoxazolo[5,4-b]pyrano[2,3-f]quinolines | Excellent | researchgate.netresearchgate.net |
| Isatins | 6-Amino uracils | Isoxazoles | p-Toluenesulfonic acid/Water | Isoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones | Excellent | researchgate.netrsc.org |
| Aromatic aldehydes | Dimedone | 3-Methylisoxazol-5-amine | Microwave irradiation | 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones | 36-79% | scispace.comresearchgate.net |
Ullmann-type Reaction Protocols for this compound Synthesis
The Ullmann reaction, a copper-catalyzed coupling, and its variations are valuable tools in the synthesis of biaryls and for the formation of carbon-heteroatom bonds. organic-chemistry.org This methodology has been extended to the synthesis of fused heterocyclic systems, including isoxazolo[5,4-b]quinolines.
One Ullmann-type approach involves the reaction of o-halogen-substituted benzoic acids with 5-amino-1,2-azoles, such as 1,3-disubstituted 5-aminopyrazoles, catalyzed by copper. mdpi.comuj.edu.pl The resulting intermediate can then be cyclized to form the quinoline ring system, which can be a precursor to or part of an this compound structure. mdpi.comuj.edu.pl For instance, the reaction of o-halogen-substituted benzoic acids with 1,3-disubstituted 5-aminopyrazoles forms an intermediate that, upon heating with POCl₃, can be transformed into a pyrazolo[3,4-b]quinoline. mdpi.comuj.edu.pl A similar strategy could be envisioned for isoxazole analogs.
While direct Ullmann-type synthesis of the this compound core is not extensively documented in the provided search results, the principles of this reaction are applicable. The general mechanism of the Ullmann-type reaction involves the oxidative addition of an aryl halide to a copper(I) species, followed by reaction with a nucleophile and subsequent reductive elimination to form the desired product. organic-chemistry.org Microwave assistance has been shown to accelerate Ullmann-type cross-coupling reactions, offering a more efficient synthetic route. mdpi.com
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. In the context of this compound chemistry, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful techniques to enhance reaction rates, yields, and selectivity.
Microwave-Assisted Organic Synthesis (MAOS) in this compound Chemistry
Microwave-assisted organic synthesis (MAOS) has been effectively utilized to expedite the synthesis of this compound derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
An efficient synthesis of isoxazolo[5,4-b]quinolines has been achieved through the microwave-assisted cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride in the presence of sodium hydroxide. jocpr.com This method significantly reduces reaction times and provides the products in good to moderate yields. jocpr.com
Multicomponent reactions for the synthesis of complex this compound scaffolds have also been successfully performed under microwave irradiation. For example, the three-component reaction of aromatic aldehydes, dimedone, and 3-methylisoxazol-5-amine to form 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones can be carried out using microwave assistance. scispace.comresearchgate.net Similarly, the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, which are structurally related, has been achieved in a one-pot tandem reaction under microwave irradiation in water, representing a green synthetic protocol. acs.org
Furthermore, microwave irradiation has been employed in the synthesis of related pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines, suggesting its applicability to the analogous isoxazolo systems. mdpi.com
Table 3: Examples of Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinolines and Related Compounds
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehydes, NH₂OH·HCl | NaOH, Microwave irradiation | This compound derivatives | Good to moderate | jocpr.com |
| Aromatic aldehydes, Dimedone, 3-Methylisoxazol-5-amine | Microwave irradiation | 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones | 36-79% | scispace.comresearchgate.net |
| Aromatic aldehydes, Tetronic acid/Indan-1,3-dione, 3-Methylisoxazol-5-amine | Microwave irradiation | Isoxazolo[5,4-b]pyridine derivatives | 67-90% | scispace.com |
Ultrasound-Assisted Synthesis for Enhanced this compound Yields and Selectivity
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method has been applied to the synthesis of isoxazole-containing heterocycles, demonstrating its potential for the preparation of isoxazolo[5,4-b]quinolines with improved yields and selectivity. rsc.org
While a direct application to isoxazolo[5,4-b]quinolines is not explicitly detailed in the provided search results, the successful ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines highlights the promise of this methodology. A one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation, using acetic acid as both a solvent and a catalyst, has been developed for the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net This approach offers several advantages, including short reaction times, high efficiency, and easy product purification. researchgate.net The proposed mechanism involves a series of Knoevenagel condensation, Michael addition, and cyclization steps. researchgate.net
The benefits of sonochemistry, such as accelerated reaction rates and enhanced selectivity, make it a valuable tool for the synthesis of complex heterocyclic systems. researchgate.net It is plausible that similar ultrasound-assisted protocols could be developed for the efficient synthesis of this compound derivatives.
Green Chemistry Principles Applied to this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds like isoxazolo[5,4-b]quinolines, aiming to reduce the environmental impact of chemical processes.
Utilization of Aqueous Media as Environmentally Benign Solvents
Water, as a solvent, offers significant environmental and economic advantages over traditional organic solvents. Its use in the synthesis of this compound derivatives has been a key focus of green chemistry approaches. Researchers have successfully developed one-pot tandem reactions under microwave irradiation in water to produce polycyclic-fused isoxazolo[5,4-b]pyridines, a related scaffold. acs.org This method avoids the need for any additional reagents or catalysts, making it a green and efficient protocol suitable for creating libraries of compounds for drug discovery. acs.org
Another notable example is the synthesis of novel isoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and isoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines. This was achieved through a one-pot, multicomponent reaction in water, utilizing the environmentally benign catalyst p-toluenesulfonic acid. rsc.orgrsc.org This approach is lauded for its short reaction times, excellent yields, simple work-up, and high regioselectivity, often eliminating the need for chromatographic purification. rsc.orgrsc.org The synthesis of spiro[oxindoline-3,4'-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines] has also been accomplished in water using p-toluenesulfonic acid monohydrate as a catalyst, further highlighting the versatility of aqueous media in this area. researchgate.net
Catalyst-Free and Environmentally Benign Catalysis for this compound Formation
The development of catalyst-free synthetic routes and the use of environmentally benign catalysts are central tenets of green chemistry. In the context of this compound synthesis, significant progress has been made.
As mentioned, microwave-assisted multi-component reactions in water have enabled the synthesis of isoxazolo[5,4-b]pyridines without the need for any catalyst. acs.org This not only simplifies the reaction setup but also reduces waste and potential contamination of the final product with metal catalysts.
Where catalysts are necessary, the focus has shifted towards greener alternatives. p-Toluenesulfonic acid, an inexpensive and readily available catalyst, has been effectively used in aqueous media for the synthesis of various this compound derivatives. rsc.orgrsc.org Its use aligns with green chemistry principles due to its low toxicity and ease of handling. Another approach involves the use of a mild base like potassium carbonate (K2CO3) in dimethylformamide (DMF) for the cyclization of substituted quinoline oximes at room temperature, providing an efficient and economical route to isoxazolo[5,4-b]quinolines. koreascience.krkoreascience.kr This method is considered a valuable contribution due to its mild conditions and the use of a cheaper, more readily available base. koreascience.kr
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient pathways to isoxazolo[5,4-b]quinolines.
Domino Reactions and Cascade Sequences in this compound Synthesis
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules like isoxazolo[5,4-b]quinolines. These reactions are highly atom-economical and align with the principles of green chemistry.
One such example is the one-pot, three-component domino synthesis of isoxazolo[5,4-b]pyrano[2,3-f]quinolines. researchgate.net This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and O-cyclization in a single step. researchgate.net Similarly, a new multicomponent domino reaction has been developed for the rapid and regioselective synthesis of functionalized benzo[h]pyrazolo[3,4-b]quinolines, which can be further converted to quinoxaline-fused benzo[h]this compound analogues. rsc.orgrsc.org This process is notable for its short reaction times under microwave irradiation and excellent chemical yields. rsc.org
Ring Expansion and Rearrangement Processes in this compound Chemistry
Ring expansion and rearrangement reactions represent fascinating and often unexpected pathways in the synthesis of heterocyclic systems. In the context of this compound chemistry, a notable example involves the reaction of isatins with 6-amino uracils and isoxazoles. rsc.orgrsc.org This reaction proceeds through the cleavage of the isatin C-N bond followed by a ring expansion to form the this compound core. rsc.orgrsc.org The course of this reaction is intriguingly dependent on the nature of the substituent on the isatin ring nitrogen atom. rsc.orgrsc.org
While not directly leading to isoxazolo[5,4-b]quinolines, the study of ring expansion of isoxazoles to pyridines via an inverse electron-demand Diels-Alder reaction provides valuable mechanistic insights that could be applicable to related systems. d-nb.info Similarly, rearrangements such as the base-promoted Boulton–Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones highlight the potential for complex molecular transformations in this class of compounds. nih.gov
Role of Specific Reagents and Catalysts in Guiding this compound Reaction Pathways
The choice of reagents and catalysts plays a pivotal role in directing the outcome of chemical reactions, and the synthesis of isoxazolo[5,4-b]quinolines is no exception.
The use of p-toluenesulfonic acid as a catalyst in aqueous media has proven effective in promoting the desired ring-opening and ring-expansion sequence in the reaction of isatins, leading to the formation of this compound derivatives. rsc.orgrsc.org In contrast, a mild base like potassium carbonate in DMF facilitates the intramolecular cyclization of quinoline oximes to yield isoxazolo[5,4-b]quinolines. koreascience.krkoreascience.kr
The reaction conditions, including the solvent and the presence or absence of a catalyst, can significantly influence the reaction pathway. For instance, the microwave-assisted synthesis of isoxazolo[5,4-b]pyridines in water proceeds efficiently without a catalyst, showcasing the role of non-conventional energy sources in promoting chemical reactions. acs.org The Ullmann-type reaction, catalyzed by copper, is another example where a specific catalyst is employed to form a key intermediate in the synthesis of pyrazolo[3,4-b]quinolines, a related heterocyclic system. mdpi.commdpi.com
Structure Activity Relationship Sar Studies of Isoxazolo 5,4 B Quinoline Analogues
Influence of Substituent Position and Electronic Properties on Molecular Activity
For instance, in the broader quinoline (B57606) class, the position of substituents is critical for various biological activities, including anticancer and antifungal effects. doi.orgorientjchem.org Studies on quinoline derivatives have revealed that substitutions at the C6 and C7 positions can significantly impact their activity. For example, the presence of a fluorine atom at the C6 position of a quinoline ring has been shown to enhance lipophilicity and, consequently, biological activity. doi.org Similarly, the introduction of aromatic rings at the C7 position can improve antitumor properties. mdpi.com In the context of isoxazolo[5,4-b]quinolines, which are fused heterocyclic systems, electron-withdrawing groups are suggested to enhance target binding.
The electronic properties of these substituents are equally important. Electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro (-NO2) groups, can alter the electron density distribution across the heterocyclic system. This, in turn, affects the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, or participate in other non-covalent interactions with the active site of a biological target. For example, studies on other isoxazole (B147169) derivatives have shown that the presence of an electron-withdrawing group on a phenyl ring can lead to excellent inhibitory activities. nih.gov
A systematic exploration of these substituent effects is crucial for developing a comprehensive SAR understanding. The following table summarizes key findings on how substituent position and electronic properties influence the activity of quinoline and isoxazole derivatives, providing insights that can be extrapolated to the isoxazolo[5,4-b]quinoline scaffold.
Table 1: Influence of Substituent Position and Electronic Properties
| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Quinoline | 6-position | Methyl, Methoxy, Chlorine, Fluorine | Four-fold more potent antifungal activity compared to 7 and 8-position substitution. | doi.org |
| Quinoline | 7-position | Aromatic ring | Improved antitumor properties. | mdpi.com |
| Isoxazole | Phenyl ring | Electron-withdrawing group (e.g., -F, -CF3) | Excellent sPLA2 inhibitory activities. | nih.gov |
| This compound | Fused heterocycle | Electron-withdrawing groups | Enhanced target binding (muscarinic receptor antagonism). | |
| Quinoline | 6-position | Fluoro group | Increased lipophilicity and better biological activities. | doi.org |
Impact of Functional Group Modifications on Biological Target Interactions
Key functional group modifications and their observed impacts include:
Halogenation: The introduction of halogen atoms like chlorine and bromine can enhance lipophilicity, improving the molecule's ability to cross cell membranes and reach its target. Halogen substituents can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. For example, compounds with chloro or bromo substitutions on a phenyl ring have exhibited significant anti-inflammatory activity. nih.gov
Introduction of Amine and Hydroxyl Groups: These groups are capable of forming hydrogen bonds, which are critical for the specific recognition and binding of a ligand to its receptor. For instance, the presence of a hydroxyl group at position 8 of the quinoline ring is important for anticancer activity. orientjchem.org
Alkylation and Arylation: The addition of alkyl or aryl groups can create steric bulk and influence the molecule's conformation. These groups can also engage in hydrophobic interactions within the binding pocket of a target protein. For example, the substitution of an aromatic ring at position 7 of the quinoline scaffold has been shown to be beneficial for activity. doi.org
Carboxylic Acid and Ester Groups: The presence of a carboxylic acid group at position 3 of the quinoline scaffold has been identified as crucial for inhibitory activity against certain receptors. orientjchem.org
The following interactive table details specific functional group modifications and their effects on biological interactions in related heterocyclic systems.
Table 2: Impact of Functional Group Modifications on Biological Interactions
| Compound Class | Functional Group Modification | Impact on Biological Target Interaction | Reference |
|---|---|---|---|
| Quinoline Derivatives | Introduction of a fluorine atom at position 6 | Enhances antibacterial activity. | orientjchem.org |
| Quinoline Derivatives | Carboxylic acid group at position 3 | Crucial for inhibitory activity against IGF receptors. | orientjchem.org |
| Isoxazole Derivatives | Sulfonylmethyl group at the para position of a phenyl ring | Crucial for selective inhibition of COX-2. | nih.gov |
| Pyrimido[5,4-b]quinoline | Bromine and chlorine substituents at the 7-, 2-, and 4-positions | Enhance electronic and steric properties, impacting bioactivity. |
Stereochemical Aspects and Their Role in Structure-Activity Relationships (SAR)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Chiral centers within the this compound structure can lead to the existence of enantiomers or diastereomers, which may exhibit significantly different potencies and selectivities.
The specific spatial orientation of functional groups can dictate how a molecule fits into the binding site of a biological target. A subtle change in stereochemistry can lead to a loss of key interactions, rendering a compound inactive. For example, in a study of tricyclic azetidines, Nuclear Overhauser Effect (NOE) experiments were crucial in determining the relative stereochemistry, which is essential for understanding their biological activity. ipb.pt For some compounds, the cis and trans isomers show different biological effects. ipb.pt
While specific stereochemical studies on isoxazolo[5,4-b]quinolines are not extensively detailed in the provided search results, the principles of stereospecificity are universally applicable in medicinal chemistry. The synthesis of enantiomerically pure this compound analogues and the subsequent evaluation of their biological activity are essential steps in developing a comprehensive SAR. Techniques like X-ray crystallography and advanced NMR spectroscopy, such as NOE experiments, are invaluable tools for elucidating the absolute stereochemistry of these compounds and understanding their interactions with biological macromolecules. ipb.ptacs.org
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are computational tools that correlate the chemical structure of compounds with their biological activity or retention behavior in chromatography, respectively. nih.govresearchgate.net These models are instrumental in predicting the activity of novel compounds and optimizing lead structures.
For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their biological effects. By analyzing a series of analogues with known activities, a mathematical model can be developed using various molecular descriptors. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., logP)
Topological: (e.g., connectivity indices)
A 3D-QSAR study on a series of isoxazole derivatives, for example, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify key structural requirements for their activity. nih.gov The resulting models, which showed strong predictive ability, highlighted the importance of hydrophobicity and electronegativity at specific positions for agonistic activity. nih.gov
QSRR modeling, on the other hand, can be used to predict the interaction of these compounds with proteins like human serum albumin (HSA), which is crucial for understanding their pharmacokinetic properties. A study on isoxazolo[3,4-b]pyridine-3(1H)-one derivatives employed QSRR to investigate their retention behavior in an HSA-HPLC system, providing insights into their plasma protein binding. researchgate.net The models developed in this study successfully correlated experimentally determined lipophilicity and theoretical molecular descriptors with the affinity of the compounds to HSA. researchgate.net
The development of robust QSAR and QSRR models for this compound derivatives would be a significant step forward in the rational design of new drug candidates based on this scaffold.
Table 3: QSAR/QSRR Modeling of Related Heterocyclic Compounds
| Compound Class | Modeling Approach | Key Findings | Reference |
|---|---|---|---|
| Isoxazole Derivatives | 3D-QSAR (CoMFA, CoMSIA) | Hydrophobicity at the R2 group and electronegativity at the R3 group are crucial for agonistic activity. | nih.gov |
| Isoxazolo[3,4-b]pyridine-3(1H)-one Derivatives | QSRR | Models predicted the affinity to Human Serum Albumin (HSA) based on lipophilicity and molecular descriptors. | researchgate.net |
| Quinoline Derivatives | 2D/3D-QSAR | Developed models accurately predicted antimalarial activity against P. falciparum. | mdpi.com |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | QSAR | Developed models to predict inhibitory activity against P-glycoprotein. | nih.gov |
Investigation of Molecular Mechanisms in Biological Contexts
Enzyme Inhibition Studies of Isoxazolo[5,4-b]quinoline Derivatives
Derivatives of the this compound scaffold have been the subject of numerous studies to evaluate their potential as specific enzyme inhibitors. These investigations have elucidated the mechanisms by which these compounds interact with and modulate the activity of key enzymes involved in critical cellular pathways.
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. heraldopenaccess.us While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this scaffold. For instance, molecular docking studies on isoxazolyl pyrimido[4,5-b]quinolines, a closely related fused system, have explored their potential as AChE inhibitors. researchgate.net The development of hybrid molecules incorporating quinoline (B57606) substructures has been a key strategy in creating novel AChE inhibitors. heraldopenaccess.usheraldopenaccess.us Similarly, isoxazole-based derivatives have been designed and evaluated for AChE inhibitory activity, with some compounds showing competitive inhibition. nih.gov These findings suggest that the this compound core, combining both quinoline and isoxazole (B147169) moieties, represents a promising scaffold for the design of new AChE inhibitors.
Research specifically investigating the inhibition of c-Jun N-terminal kinase 1 (JNK1) by this compound derivatives is not extensively documented in the available literature. However, studies on the closely related pyrazolo[3,4-b]quinoline scaffold have shown promise in this area. For example, a series of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-one derivatives were synthesized and tested for JNK1 enzymatic inhibition. mdpi.comuj.edu.pl The most potent of these derivatives exhibited JNK1 IC50 values of less than 1 µM. uj.edu.pl This activity in a similar heterocyclic system suggests that the broader quinoline-fused scaffold could be a viable starting point for developing JNK1 inhibitors, warranting future investigation into the potential of the this compound core for this target.
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that counteracts the effects of topoisomerase II (TOP2) poisons, a class of chemotherapy drugs, leading to cancer cell resistance. researchgate.net The inhibition of TDP2 is a promising strategy to enhance the efficacy of these anticancer treatments. researchgate.netdoi.org Isoxazoloquinolinedione derivatives have been identified as potent and selective inhibitors of TDP2. doi.org
Studies have shown that certain isoxazole analogues demonstrate significant TDP2 inhibitory activity. doi.org For instance, two isoxazoloquinolinedione compounds showed high potency against TDP2, including its activity within whole cell extracts (WCE), indicating their ability to function in a cellular environment. doi.org The structure-activity relationship (SAR) studies suggest that the isoxazole ring motif is important for TDP2 inhibition. doi.org These compounds are believed to act as competitive inhibitors, potentially mimicking the oligonucleotide-peptide substrate of the TDP2 enzyme. acs.org
| Compound | TDP2 IC50 (μM) | TDP2 in WCE IC50 (μM) | Reference |
|---|---|---|---|
| Isoxazoloquinolinedione 76 | 3.3 | 1.9 | doi.org |
| Isoxazoloquinolinedione 77 | 3.1 | 2.1 | doi.org |
| 3-(3,4-dimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione (70) | 0.46 | Not Reported | researchgate.net |
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth and survival. nih.gov Consequently, Hsp90 is a key target in cancer therapy. nih.govgoogle.com Isoxazole-containing compounds have emerged as a significant class of Hsp90 inhibitors. researchgate.net These inhibitors typically act by binding to the N-terminal ATP-binding pocket of Hsp90, which prevents the recruitment of co-chaperones and leads to the degradation of client proteins via the ubiquitin-proteasome pathway. google.comgoogle.com
A notable example is the resorcinylic isoxazole amide VER-50589, which was developed through structure-based design. york.ac.uk X-ray crystallography confirmed that it binds to the Hsp90 N-terminal domain. york.ac.uk This compound demonstrated superior potency compared to its pyrazole (B372694) analogue, with a lower dissociation constant (Kd) and IC50 value, which was attributed to a more favorable binding enthalpy and greater cellular uptake. york.ac.uk Other studies on isoxazole derivatives have highlighted key molecular interactions, such as the formation of a cation–π bond with the Lys58 residue and hydrogen bonds with amino acids like Asp93 and Asn51 within the Hsp90 protein. nih.govresearchgate.net
| Compound | Binding Assay IC50 (nmol/L) | Dissociation Constant (Kd) (nmol/L) | Reference |
|---|---|---|---|
| VER-50589 (isoxazole) | 21 ± 4 | 4.5 ± 2.2 | york.ac.uk |
| VER-49009 (pyrazole analogue) | 47 ± 9 | 78.0 ± 10.4 | york.ac.uk |
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed or mutated in various cancers. frontiersin.orgtandfonline.com Inhibition of EGFR tyrosine kinase is a well-established strategy in cancer treatment. nih.gov The quinoline scaffold is a key component of several approved EGFR inhibitors. frontiersin.orgnih.gov
While direct studies on the this compound scaffold are not abundant, research on related fused heterocyclic systems has shown significant promise. For instance, a series of fused isoxazolo[4′,5′:3,4]pyrrolo[2,1‐b]quinazolines were synthesized and found to be potent EGFR inhibitors, with some compounds showing greater potency than the standard drug erlotinib. researchgate.netresearchgate.net Molecular docking studies of these compounds revealed appreciable binding energies and inhibition constants, suggesting a strong interaction with the EGFR active site. researchgate.net Furthermore, other quinoline-based hybrids, such as those incorporating pyrazoline or thiazolidinone moieties, have demonstrated potent EGFR inhibitory activity at the nanomolar level. nih.govnih.gov These findings underscore the potential of designing novel EGFR inhibitors based on the foundational quinoline structure, including the this compound framework.
| Compound Class | Example Compound | EGFR IC50 | Reference |
|---|---|---|---|
| Quinoline-pyrazolinyl-thiazole hybrid | Compound 6b | 31.80 nM | nih.gov |
| Quinoline derivative | Compound 2 | 37.07 nM | nih.gov |
| Quinoline-thiazolidinone derivative | Compound 7 | 96.43 nM | nih.gov |
| Fused Isoxazolo-pyrrolo-quinazoline | Compound 5c | Potent (Qualitative) | researchgate.net |
| Erlotinib (Reference) | - | 78.65 nM | nih.gov |
Molecular Interactions with Biological Receptors and Macromolecules
The biological activity of this compound derivatives is defined by their specific interactions with various receptors and macromolecules. Docking studies and experimental data have revealed key binding modes that underpin their inhibitory mechanisms.
For instance, the interaction of isoxazole derivatives with Hsp90 is characterized by hydrogen bonds with key residues such as Asp93 and Asn51, and cation-π interactions with Lys58 in the ATP-binding pocket. nih.govresearchgate.net In the context of TDP2 inhibition, isoxazoloquinolinediones are proposed to act as competitive inhibitors, occupying the enzyme's active site. doi.orgacs.org
Beyond enzyme inhibition, derivatives of this scaffold show affinity for other biological targets. Certain isoxazolo[5,4-b]quinolines have been found to exhibit muscarinic receptor antagonism. Molecular docking studies of other isoxazole derivatives have predicted binding to the Farnesoid X receptor (FXR), a nuclear receptor, with interactions stabilized by hydrogen bonds. nih.gov Furthermore, the interaction of isoxazolone derivatives with human serum albumin (HSA), a key plasma protein, has been investigated, which is crucial for understanding the pharmacokinetic properties of these compounds. researchgate.net These diverse molecular interactions highlight the broad potential of the this compound scaffold in medicinal chemistry.
Mechanisms of Antiproliferative Activity against Cancer Cell Lines
Derivatives of this compound have demonstrated notable antiproliferative activity through various molecular mechanisms, including the inhibition of crucial cellular machinery and the induction of programmed cell death. nih.govarabjchem.org
A significant mechanism of action for certain this compound analogues is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the M phase. This disruption ultimately triggers apoptosis, or programmed cell death, in cancer cells. nih.gov
For instance, a study focusing on esophageal squamous cell carcinoma (ESCC) identified a specific derivative, C11, which features a 2-methyl substitution on the quinoline and an isoxazole ring. nih.gov This compound proved to be a potent inhibitor of tubulin polymerization, with activity comparable to the well-known tubulin inhibitor, colchicine. nih.gov Further cellular studies with C11 revealed that it significantly curbed the proliferation of ESCC cells, induced M phase arrest and apoptosis, and hindered cell migration. nih.gov
The induction of apoptosis is a common pathway through which many anticancer agents, including this compound derivatives, exert their effects. doi.orgnih.gov Flow cytometry analyses have shown that these compounds can cause cancer cells to arrest in the S and G2/M phases of the cell cycle. nih.gov This cell cycle arrest is often a prelude to apoptosis, which can be initiated through the activation of caspases, such as caspase-3/7. nih.gov
The versatility of the quinoline scaffold allows for the development of derivatives that can act as inhibitors of various protein kinases, which are often dysregulated in cancer cells. biomolther.org These kinases play pivotal roles in cell signaling pathways that control cell proliferation, division, and survival. nih.gov By inhibiting these enzymes, this compound derivatives can effectively halt the uncontrolled growth of cancer cells. arabjchem.org
Table 1: Antiproliferative Mechanisms of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Research Finding |
| C11 | Esophageal Squamous Cell Carcinoma (ESCC) | Tubulin polymerization inhibition, M phase cell cycle arrest, apoptosis induction, migration impediment. nih.gov | Demonstrated potent cytotoxicity with IC50 values less than 20 nmol/L against two ESCC cell lines. nih.gov |
| General Isoxazoline (B3343090) Derivatives | MCF-7 (breast), MDA-MB-231 (breast) | S and G2/M phase cell cycle arrest, induction of early apoptosis via caspase-3/7 activation. nih.gov | The two isoxazoline components were found to be crucial for the cytotoxic effects on human cancer cells. nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) | MCF7 (breast carcinoma) | Inhibition of cell proliferation. researchgate.net | Showed a 50% inhibition of proliferation at a concentration of 152.56 μg/mL. researchgate.net |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) | MCF7 (breast carcinoma) | Inhibition of cell proliferation. researchgate.net | Showed a 50% inhibition of proliferation at a concentration of 161.08 μg/mL. researchgate.net |
Elucidation of Antimicrobial Activity Mechanisms at the Molecular Level
The antimicrobial properties of isoxazolo[5,4-b]quinolines are attributed to their ability to interfere with essential microbial processes at the molecular level. ijpsdronline.comresearchgate.net The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and this heterocyclic scaffold presents a promising foundation. researchgate.net
One of the key molecular targets for the antimicrobial action of quinoline derivatives is DNA gyrase. tandfonline.com This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacteria from carrying out these vital processes, ultimately leading to cell death. In silico molecular docking and MD simulations have shown that certain quinoline-isoxazole hybrids exhibit excellent binding properties to the active site of E. coli DNA gyrase. tandfonline.com
The antimicrobial mechanism can also involve the disruption of microbial cell membrane integrity or interference with other essential enzymes. researchgate.net The inherent ability of nitrogen and oxygen-containing heterocyles, like isoxazoles, to bind with various biological targets through non-covalent interactions contributes to their broad-spectrum antimicrobial potential. researchgate.net
Research has demonstrated that specific synthesized isoxazolo[5,4-b]quinolines exhibit potent activity against a range of bacteria and fungi. ijpsdronline.com For instance, compounds 4c, 4f, and 4g from one study showed significant antibacterial activity, while compounds 4c and 4e displayed moderate antifungal activity. ijpsdronline.comresearchgate.net Another study on novel quinoline-isoxazole hybrids identified compounds 6i, 6j, and 6l as being as potent as the standard drugs Ampicillin and Gentamycin against various bacterial and fungal strains. tandfonline.com
Table 2: Antimicrobial Mechanisms of this compound Derivatives
| Compound/Derivative | Target Microorganism(s) | Mechanism of Action | Research Finding |
| 4c, 4f, 4g | Bacteria | Not explicitly elucidated, but likely involves disruption of essential cellular processes. ijpsdronline.comresearchgate.net | Exhibited potent antibacterial activity. ijpsdronline.comresearchgate.net |
| 4c, 4e | Fungi | Not explicitly elucidated, but likely involves disruption of essential cellular processes. ijpsdronline.comresearchgate.net | Showed moderate antifungal activity. ijpsdronline.comresearchgate.net |
| 6i, 6j, 6l | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus niger, Candida albicans | In silico studies suggest inhibition of E. coli DNA gyrase through excellent binding properties. tandfonline.com | Found to be as potent as standard drugs Ampicillin and Gentamycin. tandfonline.com |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) | Pseudomonas aeruginosa, Escherichia coli | Not explicitly elucidated. researchgate.net | Showed antimicrobial activity at doses of 125, 250, and 500 μg. researchgate.net |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) | Pseudomonas aeruginosa, Escherichia coli | Not explicitly elucidated. researchgate.net | Showed antimicrobial activity at doses of 125, 250, and 500 μg. researchgate.net |
Computational Chemistry and Molecular Modeling Studies of Isoxazolo 5,4 B Quinoline
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as an isoxazolo[5,4-b]quinoline derivative, to the binding site of a target protein.
The binding of this compound derivatives to protein targets is governed by a variety of non-covalent interactions. Molecular docking studies on related isoxazole (B147169) and quinoline (B57606) compounds reveal common interaction motifs that are likely relevant to this scaffold. These interactions primarily include hydrogen bonds, hydrophobic interactions, and pi-stacking.
For instance, in a study of spiroindole derivatives incorporating the benzo[g]this compound core, docking against the antioxidant protein 6NG2 highlighted the importance of pi-pi stacking interactions involving the amine groups. tandfonline.com Additionally, hydrogen bonding was observed to be favorable between the isatin (B1672199) and diketone moieties of the studied compounds and the protein's active site. tandfonline.com
In studies of other isoxazole-containing compounds, hydrogen bonds with specific amino acid residues like Gly97, and hydrophobic interactions with residues such as Asn51, Lys58, and Asp93 are frequently observed to stabilize the ligand-protein complex. mdpi.com For quinoline-based derivatives, interactions often involve hydrogen bonds with residues like Tyr A92 and Asn A300, as well as pi-alkyl and alkyl interactions with residues such as Pro A91. mdpi.com These findings suggest that the nitrogen and oxygen atoms within the this compound core, along with its aromatic system, are key contributors to its binding interactions.
Molecular docking simulations provide a numerical score that estimates the binding affinity between a ligand and a protein. This scoring is crucial for ranking potential drug candidates. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex, with lower values suggesting stronger binding.
A study on 3-methyl-5H-spiro[benzo[g]this compound-4,3′-indoline]-2′,5,10(11H)-trione and its analogues against the 6NG2 protein provides concrete examples of predicted binding affinities. tandfonline.com The results, as detailed in the table below, demonstrate a range of binding energies and inhibition constants, indicating varying levels of potential inhibitory activity.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
|---|---|---|
| 4a | -7.6 | 2.86 |
| 4b | -8.2 | 0.931 |
| 4c | -8.1 | 1.15 |
| 4d | -7.8 | 1.89 |
| 4e | -8.4 | 0.627 |
| 4f | -8.8 | 0.311 |
Data sourced from a study on spiroindole derivatives incorporating the benzo[g]this compound scaffold against the 6NG2 protein. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics simulations offer a deeper understanding of the dynamic behavior of ligand-protein complexes over time. By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose and provide insights into the conformational changes that may occur upon binding. Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg).
Studies on quinoline and isoxazole derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes. For example, in a 100 ns simulation of isoxazole derivatives bound to the Farnesoid X Receptor, the RMSD of the protein backbone was monitored to assess system stability. mdpi.com The average RMSD values for the complexes were found to be in the range of 0.182 nm to 0.200 nm, indicating high stability throughout the simulation. mdpi.com Similarly, the radius of gyration (Rg) for these complexes remained stable, suggesting that the protein maintained its compact structure upon ligand binding. researchgate.net In another study on quinoline derivatives, MD simulations of the most promising compounds complexed with their target protein showed satisfactory RMSD, RMSF, and Rg values, supporting the stability of the complexes. doi.org These findings suggest that this compound derivatives are likely to form stable complexes with their biological targets.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its orbital energies, charge distribution, and spectroscopic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
DFT studies on related quinoline derivatives have shown that the distribution of HOMO and LUMO provides insights into the reactive sites of the molecules. researchgate.net For the parent quinoline, the HOMO is distributed over the entire molecule, while the LUMO is primarily located on the benzene (B151609) and pyridine (B92270) rings. dntb.gov.ua This distribution influences the molecule's ability to participate in charge transfer interactions, which are often essential for biological activity. dntb.gov.ua Furthermore, molecular electrostatic potential (MEP) maps, also derived from DFT calculations, can visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, offering clues to its intermolecular interactions. researchgate.net
DFT calculations can be employed to predict various spectroscopic properties, including infrared (IR) and UV-Visible absorption spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.
For example, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study the vibrational spectra of quinoline-containing derivatives, showing good agreement between calculated and experimental IR frequencies. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. researchgate.net Studies on pyrazolo[3,4-b]quinolines have demonstrated that TD-DFT can accurately predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions. researchgate.net For a series of tunable quinoline derivatives, TD-DFT calculations have been used to predict absorption spectra, which were found to be in good agreement with experimental results. researchgate.net These methods can be applied to this compound to predict its characteristic spectral features. For instance, some experimental spectral data for the parent this compound shows characteristic IR peaks at 1622 cm⁻¹ (C=N stretch) and 1H NMR signals between 7.7-8.27 ppm and a singlet at 8.55 ppm in Acetone-d6.
Advanced Structural Elucidation and Spectroscopic Characterization of Isoxazolo 5,4 B Quinoline
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides detailed information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecular constitution and stereochemistry.
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be resolved with high precision.
While a specific crystal structure for the parent isoxazolo[5,4-b]quinoline is not widely reported in publicly accessible crystallographic databases, analysis of closely related heterocyclic systems provides insight into the structural data that can be obtained. For instance, in the X-ray analysis of a quinazolinone derivative, the structure revealed an extended conformation with the indole (B1671886) and quinazolinone rings adopting an antiperiplanar arrangement around the central sigma bond of an ethane (B1197151) linker. nih.gov For isoxazole-containing compounds, X-ray analysis has been used to confirm molecular structures and study intermolecular interactions. kuleuven.bemdpi.com Such an analysis for an this compound derivative would yield precise data on the planarity of the fused ring system, the bond lengths within the isoxazole (B147169) and quinoline (B57606) moieties, and the geometry of any substituents. This information is crucial for validating synthetic outcomes and for understanding the molecule's intrinsic structural properties.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of this compound derivatives. In the ¹H NMR spectrum of the parent compound, the protons on the fused aromatic system typically appear in the downfield region (δ 7.5–8.6 ppm) due to the deshielding effect of the aromatic rings. The ¹³C NMR spectrum complements this by showing signals for all unique carbon atoms, with those in the aromatic rings appearing between δ 102–160 ppm.
The structural characterization of several this compound derivatives has been successfully achieved using these techniques. For example, key chemical shifts have been reported for the parent compound and some of its substituted analogues. nih.gov
| Compound | Technique | Solvent | Reported Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| This compound | ¹H NMR | CDCl₃ | 8.53 (s, 1H), 8.42 (s, 1H), 7.98 (d, 1H, J = 8.3 Hz), 7.82 (d, 1H, J = 8.0 Hz), 7.79 (m, 1H), 7.59 (m, 1H) | nih.gov |
| This compound | ¹³C NMR | CDCl₃ | 159.4, 153.3, 146.9, 146.7, 143.0, 119.3, 115.9, 104.9, 103.1, 102.2 | nih.gov |
| 6-Iodothis compound | ¹H NMR | DMSO-d₆ | 8.55 (s, 1H), 8.31 (s, 1H), 8.29 (d, 1H, J = 1.5 Hz), 8.05 (dd, 1H, J = 8.8, 2.0 Hz), 7.81 (d, 1H, J = 9.3 Hz) | nih.gov |
| 6-Iodothis compound | ¹³C NMR | DMSO-d₆ | 155.4, 150.6, 146.7, 140.3, 138.5, 136.4, 130.5, 128.9, 128.2, 95.3 | nih.gov |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous signal assignment, especially in complex substituted derivatives. A COSY spectrum reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is critical for mapping out the complete molecular skeleton and confirming the points of substitution. ipb.pt
For particularly complex derivatives of this compound, or in cases of structural ambiguity (e.g., distinguishing between isomers), isotopic labeling can be a powerful strategy. nih.govrsc.org This involves synthetically incorporating NMR-active isotopes, such as ¹³C and ¹⁵N, at specific or uniform positions within the molecule. While commonly used in biomolecular NMR, this approach is highly effective for small heterocyclic molecules. eurisotop.comnih.govprotein-nmr.org.ukresearchgate.net
The incorporation of a ¹⁵N label into the isoxazole or quinoline nitrogen atoms allows for direct observation of the nitrogen environment and, more importantly, the measurement of ¹H–¹⁵N and ¹³C–¹⁵N spin-spin coupling constants (J-couplings). nih.gov These coupling constants provide unambiguous proof of connectivity. For example, measuring a two-bond coupling (²J) between a proton on the quinoline ring and a ¹⁵N atom in the isoxazole ring can definitively confirm the fused ring orientation. This technique is invaluable for resolving structural problems that cannot be solved by standard ¹H and ¹³C NMR methods alone, especially in poly-nitrogen systems where conventional techniques may be ineffective. nih.govrsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) offers extremely high mass accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of a molecule, serving as a powerful tool for confirming the molecular formula.
HRMS analysis of this compound and its derivatives has been performed, typically using soft ionization techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer. nih.gov The experimentally measured exact mass is compared with the calculated mass for the proposed molecular formula, with a close match providing strong evidence for the compound's identity.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| This compound | C₁₀H₆N₂O | 170.0511 | 170.0523 | nih.gov |
| nih.govipb.ptDioxolo[4,5-g]this compound | C₁₁H₆N₂O₃ | 214.0412 | 214.0423 | nih.gov |
| 6-Iodothis compound | C₁₀H₅IN₂O | 295.9481 | 295.9493 | nih.gov |
In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain structural information. While specific fragmentation studies on this compound are not extensively detailed, general fragmentation behaviors of related isoquinoline (B145761) alkaloids often involve characteristic cleavages, such as the Retro-Diels-Alder (RDA) reaction or losses of small neutral molecules from substituents. researchgate.net Such studies could help differentiate between isomers and confirm the core structure.
Infrared (IR) Spectroscopy for Functional Group Identification
The analysis of the IR spectra of various this compound derivatives reveals several characteristic absorption bands. A prominent band in the region of 1623-1640 cm⁻¹ is consistently assigned to the C=N stretching vibration of the fused isoxazole and quinoline rings. This absorption is a key indicator of the heterocyclic framework.
The aromatic nature of the quinoline moiety is confirmed by a series of sharp absorption bands in the 1459-1615 cm⁻¹ range, which are characteristic of aromatic C=C stretching vibrations . The exact positions of these bands can be influenced by the nature and position of substituents on the quinoline ring.
Furthermore, the presence of the isoxazole ring is supported by absorptions corresponding to the C-O (around 1430 cm⁻¹) and N-O (around 1560 cm⁻¹) stretching vibrations . The disappearance of the carbonyl (>C=O) stretching band (typically around 1680 cm⁻¹) from the starting materials (e.g., 2-chloro-3-formylquinolines) and the appearance of these new bands provide strong evidence for the successful cyclization and formation of the this compound system. researchgate.net
Substituents on the this compound core also give rise to their own characteristic absorption bands. For instance, a methoxy (B1213986) group (-OCH₃) substituent would be expected to show C-O stretching vibrations, while the introduction of a methyl group would result in characteristic C-H stretching and bending vibrations.
The table below summarizes the characteristic IR absorption bands observed for a selection of this compound derivatives.
| Compound | C=N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |
| This compound | 1623 | 1601, 1575, 1486, 1462 | - | researchgate.net |
| 4-methylthis compound | 1640 | 1585, 1560, 1474 | - | |
| 6-methoxythis compound | 1628 | 1615, 1559, 1505, 1459 | - | researchgate.net |
| 6-bromothis compound | 1626 | 1599, 1558, 1501, 1467 | - | researchgate.net |
| researchgate.netexlibrisgroup.comdioxolo[4,5-g]this compound | 1625 | 1608, 1569, 1482, 1459 | - | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence analysis are powerful techniques for probing the electronic structure and photophysical properties of this compound derivatives. These methods provide valuable information on the electronic transitions, conjugation, and potential applications in materials science and bio-imaging.
The UV-Vis absorption spectra of Isoxazolo[5,4-b]quinolines are expected to be characterized by multiple absorption bands, corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The extended π-conjugation of the fused ring system typically results in absorption maxima in the UV and near-visible regions. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the this compound core. Electron-donating groups (e.g., -OCH₃, -NH₂) are known to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups (e.g., -NO₂, -CN) can lead to a hypsochromic (blue) shift.
While specific experimental data for the UV-Vis and fluorescence properties of the parent this compound is not extensively reported in the available literature, the photophysical properties of the isomeric and structurally related oxazolo[5,4-b]quinolines have been investigated. These studies can provide valuable insights into the expected behavior of the this compound system.
For instance, studies on oxazolo[5,4-b]quinoline derivatives have shown that the position and nature of substituents significantly influence their absorption and emission characteristics. researchgate.netexlibrisgroup.com The introduction of electron-donating groups, such as dimethoxy substituents, can enhance the fluorescence quantum yield and modulate the Stokes shift (the difference between the absorption and emission maxima). researchgate.netexlibrisgroup.com Specifically, a 6,8-dimethoxy substitution pattern in the oxazolo[5,4-b]quinoline system was found to provide a high fluorescence quantum yield and a moderate Stokes shift. researchgate.netexlibrisgroup.com In contrast, a 5,8-dimethoxy substitution resulted in a large Stokes shift and emission at longer wavelengths. researchgate.netexlibrisgroup.com Furthermore, the presence of a trifluoromethyl group at the C-9 position was identified as a key structural feature for maintaining strong fluorescence. researchgate.netexlibrisgroup.com
Given the structural similarities, it is reasonable to hypothesize that this compound derivatives will also exhibit tunable photophysical properties. The nitrogen and oxygen atoms in the isoxazole ring can participate in intramolecular charge transfer (ICT) processes, which are often associated with interesting fluorescence properties, including large Stokes shifts and sensitivity to the solvent polarity.
The expected photophysical properties of Isoxazolo[5,4-b]quinolines make them promising candidates for the development of novel fluorescent probes and organic light-emitting materials. Further experimental and computational studies are warranted to fully elucidate the structure-property relationships and unlock the full potential of this intriguing class of heterocyclic compounds.
The table below presents a hypothetical summary of the kind of photophysical data that would be expected for this compound derivatives, based on the properties of related compounds.
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| This compound | ||||
| Donor-substituted this compound | ||||
| Acceptor-substituted this compound |
Tautomerism and Isomerism in Isoxazolo 5,4 B Quinoline Systems
Experimental Studies on Tautomeric Equilibria of Isoxazolo[5,4-b]quinoline Derivatives
Direct experimental investigations on the tautomeric equilibria specifically for this compound derivatives are not detailed in the available literature. However, studies on related heterocyclic systems, such as 1-benzamidoisoquinoline derivatives, have utilized NMR spectroscopy to investigate tautomeric equilibrium. semanticscholar.org In these related systems, the equilibrium between different tautomers, such as amide and enol forms, can be controlled and quantified by observing the chemical shifts of specific protons. semanticscholar.org For instance, in DMSO-d6 solution, the proton on the heterocyclic nitrogen of the enol form exhibits a distinct chemical shift compared to the proton in the exocyclic NH group of the amide form, allowing for the determination of their relative populations. semanticscholar.org
In the context of substituted isoxazolones, experimental studies have shown that they can exist in various tautomeric forms (CH, NH, and OH forms). nih.gov While a specific spiro derivative containing the this compound skeleton has been synthesized and characterized using FTIR and 1H NMR, the primary focus of the study was its synthesis and biological evaluation, rather than a detailed analysis of its tautomeric distribution. tandfonline.com
Theoretical and Computational Investigations of Tautomeric Forms and Preferences
While computational studies specifically targeting this compound are scarce, theoretical investigations are a common tool for understanding tautomerism in related quinoline (B57606) and isoxazole (B147169) systems. Density Functional Theory (DFT) calculations are frequently employed to determine the relative stability of different tautomers in both the gas phase and in solution. researchgate.netresearchgate.netnih.gov
For example, in studies of Isoxazolo[3,4-b]quinolin-3(1H)-ones, DFT calculations (using methods like B3LYP/6-31+G*) were used to analyze the electronic structure of possible tautomeric forms, such as the N1-oxo, N9-oxo, and 3-hydroxy forms, to identify the most stable tautomer. researchgate.netresearchgate.net Similarly, for isoxazolone derivatives, DFT B3LYP methods have been used to demonstrate that the C-H tautomer is generally the most stable and energetically favored form. nih.gov These computational models can also predict how factors like intramolecular hydrogen bonds and solvent effects influence the energy differences and stability among the possible tautomers. nih.gov
Table 1: Representative Theoretical Approaches for Tautomerism Study in Related Heterocycles
| Compound Family | Computational Method | Basis Set | Focus of Study | Reference |
|---|---|---|---|---|
| Isoxazolone Derivatives | DFT B3LYP | 6-31++G(2d,2p) | Relative stability of C-H, N-H, and O-H tautomers. | nih.gov |
| Isoxazolo[3,4-b]quinolin-3(1H)-ones | DFT B3LYP | 6-31+G* | Electronic structure and stability of N1-oxo, N9-oxo, and 3-hydroxy tautomers. | researchgate.net |
Influence of Substituents and Solvent Polarity on Tautomeric Distribution
The nature of substituents and the polarity of the solvent are critical factors that influence tautomeric equilibria in heterocyclic systems.
Influence of Substituents: Studies on various heterocyclic compounds consistently show that the electronic properties of substituents can significantly shift the tautomeric equilibrium. semanticscholar.orgcore.ac.uknih.gov In 1-benzamidoisoquinoline derivatives, the relative amount of the amide tautomer was found to vary from 74% with a strong electron-donating group (-NMe2) to 38% with a strong electron-accepting group (-NO2). semanticscholar.org Similarly, in isoxazolone derivatives, the energy differences for tautomerization are influenced by bulky substituents. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the relative stability of tautomers by modifying the electronic distribution within the molecule. nih.gov
Influence of Solvent Polarity: Solvent polarity plays a crucial role in stabilizing different tautomers. core.ac.uknih.gov Polar solvents can stabilize more polar tautomers through intermolecular interactions, such as hydrogen bonding. semanticscholar.org In computational studies of isoxazolone derivatives, the energy differences between tautomers were observed to decrease in polar media (like ethanol (B145695) and water) compared to the gas phase or nonpolar solvents. nih.gov For some systems, the inclusion of explicit solvent molecules in computational models is necessary to accurately reproduce experimental observations, as the continuum solvent models may not be sufficient to capture the effects of strong intermolecular hydrogen bonds. semanticscholar.org Theoretical studies on adenine (B156593) tautomers have also shown that solvation can enhance or decrease a substituent's electronic effect depending on its position and proximity to other functional groups. nih.gov
Emerging Research Directions and Applications in Chemical Biology
Development of Isoxazolo[5,4-b]quinoline-based Fluorescent Chemosensors
The rigid, planar structure and inherent fluorescence of the this compound core make it an excellent platform for the design of fluorescent chemosensors. These sensors can detect specific ions or molecules through changes in their fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on").
A notable advancement in this area is the synthesis of novel isoxazolo[5,4-b]pyrano[2,3-f]quinoline hybrids. numberanalytics.comresearchgate.net These compounds have been developed through efficient one-pot, three-component domino reactions. researchgate.net One such derivative has demonstrated high sensitivity and selectivity as a fluorescent "turn-off" chemosensor for picric acid, a highly explosive and toxic nitroaromatic compound. numberanalytics.comresearchgate.net The detection mechanism involves fluorescence quenching, where the presence of picric acid diminishes the sensor's light emission. researchgate.net This particular sensor exhibits a low limit of detection (LOD) and a significant quenching constant, highlighting its efficiency. researchgate.net
Detailed findings for a representative chemosensor are presented below:
| Property | Value | Reference |
| Target Analyte | Picric Acid | numberanalytics.comresearchgate.net |
| Sensing Mechanism | Fluorescent Turn-off | numberanalytics.com |
| Limit of Detection (LOD) | 1.2 μM | researchgate.net |
| Quenching Constant (Ksv) | 2.02 x 10³ M⁻¹ | researchgate.net |
The development of such chemosensors is crucial for environmental monitoring and safety, as they provide a rapid and effective means of identifying hazardous materials. researchgate.net
This compound Scaffolds in Chemical Probe Design
In chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems. The this compound framework is considered a "privileged scaffold" because its derivatives can interact with various biological targets. ajrconline.orgrsc.org The structural and electronic properties of this fused heterocycle make it a valuable starting point for creating libraries of compounds for drug discovery and for developing probes to detect specific biological molecules. ajrconline.orgnih.gov
The utility of the this compound scaffold is demonstrated by its successful use in creating the fluorescent chemosensors discussed previously. researchgate.net These sensors are essentially chemical probes designed to detect a specific chemical species (picric acid). researchgate.net The isoxazole (B147169) ring itself is a key component in many pharmaceutically active drugs, and its fusion with the quinoline (B57606) moiety enhances the potential for developing highly specific and potent bioactive agents. researchgate.netajrconline.org
The design of chemical probes often involves modifying the core scaffold with different functional groups to tune properties like solubility, cell permeability, and target affinity. The synthesis of this compound derivatives is relatively accessible, allowing for the systematic modification and optimization required for probe development. koreascience.krjocpr.com While research into specific biological probes based on this scaffold is still developing, its foundational role in creating sensitive chemosensors points to a promising future in the broader field of chemical biology. researchgate.netresearchgate.net
Exploration of this compound Derivatives in Organic Electroluminescent Devices (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent and phosphorescent organic materials. The quinoline framework is well-established in materials science for its use in developing materials for OLEDs due to its excellent electronic and charge-transporting properties. numberanalytics.commdpi.com Many quinoline derivatives are explored for their potential as emitters, hosts, or charge-transporting layers in OLED devices. mdpi.com
While the broader class of quinoline-based compounds is heavily investigated for OLED applications, the specific use of this compound derivatives is a more nascent area of research. numberanalytics.commdpi.com However, the photophysical properties inherent in the this compound core suggest its potential suitability for these applications. For instance, related fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines, have been successfully tested as emission materials in OLEDs, demonstrating bright and efficient electroluminescence. mdpi.comuj.edu.plresearchgate.net These related compounds exhibit intense fluorescence both in solution and in the solid state, a critical property for OLED emitters. mdpi.comuj.edu.pl
Given the structural similarities and the known luminescent properties of related quinoline-based heterocycles, the exploration of this compound derivatives for OLED technology represents a logical and promising direction for future research in materials science. mdpi.comuniss.it
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for constructing the Isoxazolo[5,4-b]quinoline core?
- Methodological Answer : The synthesis often involves multi-component reactions (MCRs) or intramolecular cyclization. For example:
- Li et al. developed a method using 5-amino-3-methoxypyrazole and o-aminonaphthoquinone to synthesize benzo[h]this compound derivatives, achieving moderate yields (45–60%) via a Friedländer-like approach .
- Intramolecular cyclization of halogenated precursors (e.g., 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines) requires strong inorganic bases (e.g., KOtBu) and specific ligands (e.g., P(t-Bu)₃) to favor 5-membered ring formation over 7-membered systems .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm regiochemistry and substituent positioning. For example, in , NMR resolved the formation of 6-phenyl-6H-triazolodibenzonaphthalene derivatives .
- X-ray crystallography : Critical for unambiguous structural validation. Crystallographic data for related compounds (e.g., imidazo[1,5-a]quinoline derivatives) were published in .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for novel derivatives .
Advanced Research Questions
Q. How can researchers address low yields in cyclization steps during this compound synthesis?
- Methodological Answer :
- Optimize base and ligand systems : Strong inorganic bases (e.g., KOtBu) are essential for deprotonation and cyclization. demonstrated that DBU (a bulky organic base) failed, while P(t-Bu)₃ ligands improved yields of 5-membered rings .
- Halogen selection : Bromine or chlorine at the 2-position of phenyl groups enhances reactivity in palladium-catalyzed cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction efficiency .
Q. What experimental strategies validate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro cytotoxicity assays : Test compounds against cancer cell lines (e.g., HeLa, K-562) using standardized protocols like MTT assays. reported IC₅₀ values for thiazolo[5,4-b]quinoline derivatives, with molecular docking to predict DNA-binding modes .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays, as used in for pyrimido-pyrazoloquinoline derivatives .
- DNA interaction studies : UV-vis titration or ethidium bromide displacement assays to assess intercalation or groove-binding .
Q. How should contradictory data in reaction outcomes be analyzed during synthesis?
- Methodological Answer :
- Statistical validation : Apply ANOVA (as in ) to compare means of reaction yields under varying conditions (e.g., catalyst, solvent) .
- Mechanistic probes : Use deuterated solvents or kinetic isotope effects to identify rate-limiting steps. highlighted the role of halogen electronegativity in cyclization efficiency .
- Cross-reference literature : Compare findings with analogous systems (e.g., pyrazolo[3,4-b]quinolines in ) to identify trends or outliers .
Q. What are key considerations for designing multi-component reactions (MCRs) targeting this compound?
- Methodological Answer :
- Catalyst selection : L-proline enables asymmetric induction in MCRs, as shown in for pyrazoloquinoline synthesis .
- Oxidative aromatization : Post-MCR oxidation (e.g., using MnO₂ or DDQ) converts dihydro intermediates to fully aromatic systems, improving bioactivity ( ) .
- Solvent and temperature : PEG-400 or microwave irradiation (e.g., 100–120°C) accelerates MCRs while minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
